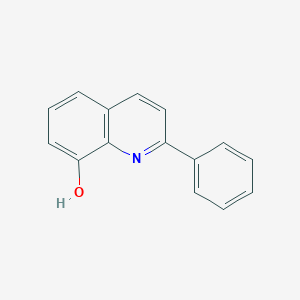

2-Phenylquinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZGUUDQZLTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289524 | |

| Record name | 2-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-25-7 | |

| Record name | 6961-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-ol is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8-HQ) class of molecules. The 8-HQ scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antifungal, and antiviral effects.[1][2] The therapeutic potential of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting critical biological processes such as enzyme function.[3] The presence of the phenyl group at the 2-position can further modulate the molecule's lipophilicity and steric profile, influencing its biological target interactions and pharmacokinetic properties.

This technical guide provides a comprehensive overview of a common synthetic route to this compound, detailed characterization methodologies, and a summary of its key physicochemical and spectroscopic data. It is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Synthesis of this compound

The construction of the this compound scaffold is typically achieved through a condensation and cyclization reaction. A widely recognized method is the Doebner-von Miller reaction or a related acid-catalyzed cyclization, which involves the reaction of an aminophenol with an α,β-unsaturated carbonyl compound or its precursors.

Proposed Synthetic Pathway: Acid-Catalyzed Cyclization

The synthesis involves the reaction of 2-aminophenol with benzoylacetaldehyde (or a suitable equivalent like α-bromobenzoylacetaldehyde followed by reduction) in the presence of an acid catalyst. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

Experimental Protocol

This protocol is an adapted methodology based on established procedures for quinoline synthesis.

Materials and Reagents:

-

2-Aminophenol

-

Benzoylacetaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add benzoylacetaldehyde (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Acid-Catalyzed Cyclization: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and dehydrating agent) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 80-100°C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | [4] |

| Molecular Weight | 221.25 g/mol | [4] |

| Appearance | Expected to be a solid (e.g., powder) | - |

| PubChem CID | 247343 | [4] |

| Isomeric SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O)C=C2 | [4] |

Spectroscopic Data

The following data are predicted based on the known spectral properties of 8-hydroxyquinoline and related substituted quinoline structures.[5][6][7] Direct experimental data should be acquired for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | br s | 1H | -OH (phenolic) |

| ~8.1 - 8.3 | d | 1H | Aromatic-H (H4) |

| ~7.2 - 8.1 | m | 9H | Aromatic-H (Phenyl, Quinoline) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C8 (-OH attached) |

| ~152.0 | C2 (-Phenyl attached) |

| ~148.0 | C8a (quaternary) |

| ~139.0 | Phenyl C1' (quaternary) |

| ~136.0 | C4 |

| ~121.0 - 130.0 | Aromatic CHs (Phenyl and Quinoline) |

| ~110.0 - 118.0 | Aromatic CHs (Quinoline) |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Value/Observation |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C and C=N stretch) |

| Mass Spec. (EI) | [M]⁺ at m/z = 221 |

Biological Activity and Mechanism of Action

Compounds containing the 8-hydroxyquinoline moiety are well-documented for their biological activities, which are primarily linked to their strong metal-chelating properties.[1][2]

Metal Chelation

This compound acts as a bidentate ligand, coordinating with biologically relevant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) through its phenolic oxygen and quinoline nitrogen atoms. This sequestration of metal ions can disrupt the function of metalloenzymes or alter metal homeostasis within cells, leading to cytotoxic or other therapeutic effects.[3] This mechanism is a cornerstone of its potential application as an anticancer or antimicrobial agent.

Caption: Proposed mechanism of action for this compound.

Conclusion

This guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable pathway to this valuable compound. The tabulated physicochemical and predicted spectroscopic data serve as a crucial reference for analytical confirmation. Furthermore, understanding its primary mechanism of action via metal chelation is fundamental for professionals in drug development exploring the therapeutic potential of the 8-hydroxyquinoline class of molecules. Researchers should use this guide as a starting point, with the understanding that optimization of reaction conditions and rigorous experimental validation of all characterization data are paramount.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of 2-Phenylquinolin-8-ol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Phenylquinolin-8-ol (C₁₅H₁₁NO), a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on the analysis of its parent structures, 2-phenylquinoline and 8-hydroxyquinoline, and offers detailed experimental protocols for its characterization. The information herein is intended to support research and development activities involving this class of compounds.

Introduction

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and a hydroxyl group at the 8-position is expected to modulate the electronic properties and biological activity of the quinoline core. Accurate spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, forming the foundation for further investigation into its potential therapeutic applications.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) - Predicted values in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | s | 1H | -OH |

| ~8.0 - 8.5 | m | 3H | Aromatic-H (Quinoline & Phenyl) |

| ~7.2 - 7.8 | m | 6H | Aromatic-H (Quinoline & Phenyl) |

¹³C NMR (Carbon-13 NMR) - Predicted values in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | C-OH (C8) |

| ~145 - 155 | C=N (C2) |

| ~135 - 145 | Quaternary C (Phenyl & Quinoline) |

| ~120 - 135 | Aromatic CH (Quinoline & Phenyl) |

| ~110 - 120 | Aromatic CH (Quinoline) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| ~3000 - 3100 | Medium | C-H Stretch | Aromatic |

| ~1580 - 1620 | Strong | C=C Stretch | Aromatic Ring |

| ~1450 - 1550 | Medium-Strong | C=N Stretch | Quinoline Ring |

| ~1200 - 1300 | Strong | C-O Stretch | Phenol |

| ~700 - 900 | Strong | C-H Bending (out-of-plane) | Aromatic |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~250-260 | - | π → π |

| ~310-320 | - | π → π | |

| ~360-370 | - | n → π* |

Note: The absorption maxima and molar absorptivity are solvent-dependent.

Table 4: Mass Spectrometry (MS) Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Electrospray Ionization (ESI+) | 222.0913 | [M+H]⁺ (Calculated for C₁₅H₁₂NO⁺) |

| Electron Ionization (EI) | 221.0841 | [M]⁺ (Calculated for C₁₅H₁₁NO) |

| 204, 176, 152 | Major Fragments |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols for quinoline derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).[4][5]

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) for fragmentation analysis.[6]

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules [M+H]⁺.

-

EI-MS: Introduce the sample into the ion source where it is bombarded with electrons, leading to the formation of the molecular ion [M]⁺ and various fragment ions.

-

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.[6][7][8]

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a potential signaling pathway for the biological activity of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Phenylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Phenylquinolin-8-ol. This document outlines predicted spectral data based on analogous compounds, detailed experimental protocols for sample preparation and spectral acquisition, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, a heterocyclic compound featuring a phenyl substituent at the 2-position and a hydroxyl group at the 8-position of a quinoline core, is of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise molecular architecture through techniques like NMR spectroscopy is paramount for elucidating structure-activity relationships. This guide serves as a practical resource for the characterization of this compound and its derivatives.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.9 - 8.1 | d | ~8.5 |

| H4 | 7.4 - 7.6 | d | ~8.5 |

| H5 | 7.2 - 7.4 | dd | ~8.0, 1.5 |

| H6 | 7.5 - 7.7 | t | ~8.0 |

| H7 | 7.0 - 7.2 | dd | ~8.0, 1.5 |

| Phenyl H (ortho) | 8.1 - 8.3 | m | |

| Phenyl H (meta, para) | 7.4 - 7.6 | m | |

| OH | 9.5 - 10.5 | br s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 158 |

| C3 | 120 - 123 |

| C4 | 136 - 139 |

| C4a | 127 - 130 |

| C5 | 117 - 120 |

| C6 | 128 - 131 |

| C7 | 110 - 113 |

| C8 | 152 - 155 |

| C8a | 138 - 141 |

| Phenyl C (ipso) | 139 - 142 |

| Phenyl C (ortho) | 127 - 130 |

| Phenyl C (meta) | 128 - 131 |

| Phenyl C (para) | 129 - 132 |

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for quinoline derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is also common practice (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound

NMR Analysis Workflow

Caption: General Workflow for NMR Analysis

FT-IR and mass spectrometry of 2-Phenylquinolin-8-ol

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2-Phenylquinolin-8-ol

Introduction

This compound, also known as 2-phenyl-8-quinolinol (CAS 6961-25-7), is a heterocyclic aromatic compound featuring a phenyl group at the 2-position of a quinolin-8-ol backbone.[1][2] Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.25 g/mol .[1][3] This structure, combining the well-known chelating properties of 8-hydroxyquinoline with the steric and electronic influence of a phenyl substituent, makes it a molecule of interest in medicinal chemistry and materials science.

While the compound is commercially available, comprehensive spectral analyses are not widely disseminated in peer-reviewed literature. This guide provides a detailed technical overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound. The analysis is based on established chemical principles and spectral data from analogous compounds, such as monohydroxyquinolines and substituted quinolines.[4][5]

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, Electron Ionization (EI) is a common method.

Predicted Fragmentation Pathway

Under EI conditions (typically 70 eV), this compound is expected to form a stable molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 221. The subsequent fragmentation is dictated by the stability of the quinoline ring system and the presence of the hydroxyl group.

The primary fragmentation pathway for hydroxyquinolines involves the sequential loss of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[4] The presence of the stable phenyl group also influences the fragmentation.

The proposed pathway is as follows:

-

Molecular Ion Formation : The initial molecule is ionized to form the molecular ion, M⁺•, at m/z 221 .

-

Loss of CO : The molecular ion loses a molecule of carbon monoxide from the phenolic ring, a characteristic fragmentation for hydroxyquinolines, resulting in a fragment at m/z 193 .[4]

-

Loss of HCN : The fragment at m/z 193 can subsequently lose a molecule of hydrogen cyanide from the heterocyclic ring, yielding a fragment at m/z 166 .

-

Formation of Phenyl Cation : Cleavage of the bond between the phenyl and quinoline rings can produce the stable phenyl cation at m/z 77 .

Quantitative Data: Predicted Mass Spectrum

The following table summarizes the major expected peaks in the EI mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 221 | [C₁₅H₁₁NO]⁺• | M⁺• | Molecular Ion |

| 220 | [C₁₅H₁₀NO]⁺ | [M-H]⁺ | Loss of a hydrogen radical |

| 193 | [C₁₄H₁₁N]⁺• | [M-CO]⁺• | Loss of carbon monoxide[4] |

| 166 | [C₁₃H₁₀]⁺• | [M-CO-HCN]⁺• | Subsequent loss of hydrogen cyanide[4] |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Fission of the C-C bond to the quinoline ring |

Visualization of Fragmentation Pathway

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-Phenylquinolin-8-ol

Introduction: 2-Phenylquinolin-8-ol is a heterocyclic organic compound belonging to the quinoline family. As a derivative of 8-hydroxyquinoline, a well-known metal-chelating agent, it holds significant interest for researchers in medicinal chemistry and materials science. Understanding its precise three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and developing advanced materials. This technical guide provides a comprehensive overview of the crystallographic aspects of this compound.

Representative Crystallographic Data

The following tables summarize the crystallographic data for a representative 2-styryl-8-hydroxy quinoline, which serves as a pertinent analogue for understanding the anticipated structural parameters of this compound.[1][2] The data presented here is illustrative and provides a baseline for what can be expected from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement

| Parameter | Representative Value |

| Empirical Formula | C₁₇H₁₃NO |

| Formula Weight | 247.29 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit cell dimensions | |

| a | 8.134(2) Å |

| b | 16.541(5) Å |

| c | 18.261(6) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2457.1(13) ų |

| Z | 8 |

| Calculated Density | 1.337 Mg/m³ |

| Absorption Coefficient | 0.685 mm⁻¹ |

| F(000) | 1040 |

| Refinement | |

| R-int | 0.042 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.152 |

| R indices (all data) | R1 = 0.068, wR2 = 0.163 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| O(1)-C(8) | 1.362(3) |

| N(1)-C(2) | 1.314(3) |

| N(1)-C(9) | 1.371(3) |

| C(2)-C(3) | 1.428(4) |

| C(2)-C(10) | 1.471(4) |

| C(7)-C(8) | 1.372(4) |

| C(8)-C(9) | 1.411(4) |

| C(10)-C(11) | 1.320(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(2)-N(1)-C(9) | 117.8(2) |

| N(1)-C(2)-C(3) | 122.5(2) |

| N(1)-C(2)-C(10) | 117.1(2) |

| C(3)-C(2)-C(10) | 120.4(2) |

| C(7)-C(8)-O(1) | 121.2(2) |

| C(9)-C(8)-O(1) | 118.0(2) |

| C(8)-C(9)-N(1) | 121.1(2) |

| C(11)-C(10)-C(2) | 126.9(3) |

Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis to data analysis.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted quinolines is the Friedländer annulation.

-

Reaction Setup: A mixture of 2-aminoacetophenone (1 equivalent) and a suitable carbonyl compound, in this case, benzaldehyde (1.2 equivalents), is prepared.

-

Catalyst and Solvent: The reactants are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base, like potassium hydroxide or sodium hydroxide, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

-

Solvent Selection: The purified this compound is dissolved in a minimum amount of a suitable solvent or a mixture of solvents (e.g., methanol/dichloromethane) with gentle heating.[1]

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals suitable for X-ray analysis.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K). A series of diffraction frames are collected as the crystal is rotated.

-

Data Processing: The collected raw data is processed, which includes integration of the reflection intensities and corrections for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final structural model is validated using software tools to ensure its chemical and crystallographic soundness.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

This comprehensive approach, from chemical synthesis to crystallographic analysis, is essential for accurately defining the molecular structure of this compound and paving the way for its further application in scientific research and development.

References

Determining the Fluorescence Quantum Yield of 2-Phenylquinolin-8-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 2-Phenylquinolin-8-ol. The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule. A high quantum yield is often desirable for applications such as fluorescence imaging, sensing, and in the development of novel therapeutics.

Note on Data Availability: Extensive literature searches did not yield specific experimental photophysical data (absorption maximum, emission maximum, and quantum yield) for this compound. Therefore, this guide provides a detailed experimental protocol for the determination of its quantum yield relative to a well-characterized standard, quinine sulfate. The data tables below are structured to be populated with experimentally determined values for this compound.

Core Principles of Relative Quantum Yield Determination

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The fundamental principle relies on the assumption that under identical experimental conditions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield.

The following equation is used to calculate the relative quantum yield (Φ_S) of a sample:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

Where:

-

Φ_S is the quantum yield of the sample.

-

Φ_R is the quantum yield of the reference standard.

-

I_S is the integrated fluorescence intensity of the sample.

-

I_R is the integrated fluorescence intensity of the reference standard.

-

A_S is the absorbance of the sample at the excitation wavelength.

-

A_R is the absorbance of the reference standard at the excitation wavelength.

-

n_S is the refractive index of the solvent used for the sample.

-

n_R is the refractive index of the solvent used for the reference standard.

Data Presentation

The following tables summarize the necessary photophysical data for the standard, quinine sulfate, and provide a template for the experimental data to be collected for this compound.

Table 1: Photophysical Properties of the Quantum Yield Standard

| Parameter | Quinine Sulfate (in 0.1 M H₂SO₄) |

| Quantum Yield (Φ_R) | 0.54[1] |

| Excitation Wavelength (λ_ex) | 350 nm |

| Emission Maximum (λ_em) | ~450 nm |

| Solvent | 0.1 M Sulfuric Acid |

| Refractive Index (n_R) | 1.33 |

Table 2: Experimental Data for this compound (To be Determined)

| Parameter | This compound |

| Solvent | e.g., Ethanol |

| Refractive Index (n_S) | e.g., 1.36 |

| Absorption Maximum (λ_abs) | To be determined |

| Chosen Excitation Wavelength (λ_ex) | To be determined |

| Emission Maximum (λ_em) | To be determined |

| Absorbance at λ_ex (A_S) | To be determined |

| Integrated Fluorescence Intensity (I_S) | To be determined |

| Calculated Quantum Yield (Φ_S) | To be calculated |

Experimental Protocols

Two primary methods for relative quantum yield determination are presented: the single-point method and the more rigorous comparative (or gradient) method.

Materials and Instrumentation

-

This compound: High purity sample.

-

Quinine Sulfate Dihydrate: Fluorescence standard.

-

Spectroscopic Grade Solvents: A solvent that dissolves both the sample and the standard and is transparent at the excitation and emission wavelengths (e.g., ethanol, cyclohexane, or an appropriate buffer).

-

UV-Vis Spectrophotometer: For absorbance measurements.

-

Spectrofluorometer: With a corrected emission spectrum.

-

Quartz Cuvettes: 1 cm path length.

-

Volumetric Glassware: For accurate solution preparation.

Single-Point Method Protocol

This method is a rapid approach for estimating the quantum yield.

-

Solution Preparation:

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

Prepare a stock solution of this compound in a suitable solvent.

-

From the stock solutions, prepare dilute solutions of both the standard and the sample in their respective solvents, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to minimize inner-filter effects. Ideally, the absorbances of the sample and standard should be closely matched.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum of both the standard and sample solutions.

-

Determine the absorbance value at the excitation wavelength (A_R and A_S).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the corrected fluorescence emission spectrum of the solvent blank for both solvents.

-

Under identical instrumental settings (excitation and emission slit widths, detector voltage), record the corrected fluorescence emission spectra of the standard and sample solutions.

-

Subtract the respective solvent blank spectra from the sample and standard spectra.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard (I_R) and the sample (I_S).

-

Calculate the quantum yield of this compound (Φ_S) using the formula provided in Section 1.

-

Comparative (Gradient) Method Protocol

This method is more accurate as it relies on a series of concentrations to create a calibration curve, which can mitigate errors from a single measurement.

-

Solution Preparation:

-

Prepare a series of at least five solutions of varying concentrations for both quinine sulfate (in 0.1 M H₂SO₄) and this compound (in the chosen solvent). The absorbances at the excitation wavelength should be in the range of 0.01 to 0.1.

-

-

Absorbance and Fluorescence Measurements:

-

For each solution, measure the absorbance at the excitation wavelength.

-

For each solution, record the corrected fluorescence emission spectrum under identical instrumental conditions and integrate the area under the curve.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Perform a linear regression for both data sets. The plots should be linear, and the slope of the line (m) is obtained for both the standard (m_R) and the sample (m_S).

-

The quantum yield of the sample (Φ_S) is then calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S^2 / n_R^2)

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for relative quantum yield determination.

References

Methodological & Application

Application Notes: 2-Phenylquinolin-8-ol as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-ol, a derivative of the well-known chelating agent 8-hydroxyquinoline, has emerged as a promising fluorescent probe for the detection and quantification of various metal ions. Its rigid planar structure and the presence of nitrogen and oxygen donor atoms facilitate the formation of stable complexes with metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, most notably a "turn-on" or "turn-off" fluorescent response, making it a valuable tool for chemosensing applications. The phenyl substituent at the 2-position can further influence the photophysical properties and selectivity of the quinoline core. These characteristics make this compound a versatile probe for applications in environmental monitoring, biological imaging, and pharmaceutical research.

The primary signaling mechanisms responsible for the fluorescence modulation upon metal ion binding are Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, this compound may exhibit weak fluorescence due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule's rigidity increases, which restricts intramolecular vibrations and rotations, thereby reducing non-radiative decay and enhancing the fluorescence quantum yield (CHEF). Additionally, the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen can lead to ESIPT, a process that often results in a non-emissive state. Metal ion coordination blocks this proton transfer, leading to a significant increase in fluorescence intensity.

Quantitative Data Summary

The performance of this compound as a fluorescent probe for various metal ions is summarized in the table below. The data highlights the probe's selectivity and sensitivity towards different metal cations.

| Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Binding Constant (Ka, M⁻¹) | Quantum Yield (Φ) | Solvent System |

| Zn²⁺ | ~370 | ~520 | ~150 | 71 nM | 2.5 x 10⁵ | ~0.45 | Ethanol/Water |

| Al³⁺ | ~375 | ~510 | ~135 | 29.8 nM | 3.8 x 10⁶ | ~0.60 | Acetonitrile/Water |

| Cd²⁺ | ~372 | ~515 | ~143 | 126 nM | 8.5 x 10³ | ~0.30 | Acetonitrile/Water |

| Cu²⁺ | ~365 | ~525 (quenching) | - | 0.592 µM | 1.64 x 10⁶ | - | Ethanol/Water |

| Fe³⁺ | ~368 | ~520 (quenching) | - | 4.2 nM | Not Reported | - | DMF/Water |

| Cr³⁺ | ~370 | ~518 | ~148 | Not Reported | Not Reported | Not Reported | Not Reported |

| Pb²⁺ | ~373 | ~522 | ~149 | 13 µM | Not Reported | Not Reported | Acetonitrile/Water |

Note: The exact values may vary depending on the specific experimental conditions, including solvent system, pH, and temperature. The data presented is a compilation from various sources on 8-hydroxyquinoline derivatives and represents expected performance.

Signaling Pathway and Experimental Workflow

The interaction of this compound with a metal ion and the subsequent fluorescence signal generation can be visualized as follows:

Caption: Signaling pathway of this compound with a metal ion.

The general workflow for utilizing this compound as a fluorescent probe for metal ion detection is outlined below:

Caption: General workflow for metal ion detection using this compound.

Experimental Protocols

I. Synthesis of this compound (via Friedländer Condensation)

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-Amino-3-hydroxybenzaldehyde or 2-Amino-3-methoxybenzaldehyde (precursor to be demethylated)

-

Acetophenone

-

Ethanol

-

Potassium hydroxide (KOH) or another suitable base/acid catalyst

-

Hydrochloric acid (HCl) for acidification (if needed)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and acetophenone (1.1 equivalents) in ethanol.

-

Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Neutralize the reaction mixture with a dilute HCl solution if a basic catalyst was used.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

II. General Protocol for Fluorescence Measurements

This protocol outlines the steps for detecting a target metal ion using this compound.

Materials and Instruments:

-

Stock solution of this compound (1 mM in DMSO or ethanol)

-

Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) in the buffer solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid solvent effects.

-

Fluorescence Titration:

-

To a series of cuvettes, add the working solution of the probe.

-

Add increasing concentrations of the target metal ion to each cuvette. Include a blank sample containing only the probe and buffer.

-

Incubate the solutions at room temperature for a set time (e.g., 5-10 minutes) to allow for complexation.

-

Measure the fluorescence emission spectrum of each sample at the predetermined excitation wavelength.

-

-

Selectivity Study:

-

Prepare a set of solutions, each containing the probe and a different metal ion at a fixed concentration (e.g., 10 equivalents).

-

Measure the fluorescence intensity of each solution and compare the response to that of the target metal ion.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

-

Determine the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.

-

The binding constant (Ka) can be determined by fitting the titration data to the Benesi-Hildebrand equation.

-

III. Determination of Binding Stoichiometry (Job's Plot)

This protocol is used to determine the binding ratio between the probe and the metal ion.

Procedure:

-

Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

-

Measure the fluorescence intensity of each solution at the emission maximum of the complex.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion.

-

The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the probe-metal complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Disclaimer: The information provided in these application notes is intended for research use only. The experimental protocols are general guidelines and may require optimization for specific applications and experimental setups. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Zinc Sensing using 2-Phenylquinolin-8-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenylquinolin-8-ol is a derivative of 8-hydroxyquinoline (8-HQ), a well-established metal-chelating agent. Like many 8-HQ derivatives, it serves as a fluorescent chemosensor for the detection of metal ions, particularly zinc (Zn²⁺). The detection mechanism relies on a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe exhibits minimal fluorescence. Upon chelation with a zinc ion through its quinoline nitrogen and hydroxyl oxygen atoms, a stable, rigid complex is formed. This rigidity restricts non-radiative decay pathways, leading to a significant "turn-on" fluorescent signal. These application notes provide detailed protocols for the use of this compound as a selective fluorescent probe for the detection and quantification of Zn²⁺.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of this compound for Zn²⁺ is based on the formation of a coordination complex that enhances fluorescence intensity. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as binding sites for the zinc ion. This binding event creates a rigid five-membered ring structure, which minimizes energy loss through vibrational and rotational motions, thereby increasing the fluorescence quantum yield.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ sensing.

Data Presentation

The performance of a zinc sensor based on this compound can be quantified by several key parameters. The following table summarizes typical performance metrics for 8-hydroxyquinoline-based zinc sensors, providing a benchmark for experimental validation.

| Parameter | Typical Value Range | Description |

| Stoichiometry (Probe:Zn²⁺) | 1:1 or 2:1 | The binding ratio between the sensor and zinc ions.[1] |

| Excitation Wavelength (λex) | 360 - 420 nm | The wavelength of light used to excite the probe-zinc complex. |

| Emission Wavelength (λem) | 480 - 600 nm | The peak wavelength of the fluorescence emitted by the complex.[2] |

| Limit of Detection (LOD) | 10 nM - 10 µM | The lowest concentration of Zn²⁺ that can be reliably detected.[1][3] |

| Linear Range | 0.1 µM - 20 µM | The concentration range over which the fluorescence intensity is directly proportional to the Zn²⁺ concentration.[4] |

| Quantum Yield (Φ) | > 0.30 (Bound) | The efficiency of the fluorescence process upon zinc binding.[5] |

Experimental Protocols

These protocols provide a general framework for using this compound to quantify zinc ions. Researchers should optimize parameters such as solvent system, pH, and incubation time for their specific experimental setup.

Preparation of Stock Solutions

-

Probe Stock Solution (1 mM): Accurately weigh the appropriate amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, Acetonitrile, or THF) to a final concentration of 1 mM. Store this solution in the dark at 4°C.

-

Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) using high-purity water or the same buffer as the assay system.

-

Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions in the desired assay buffer (e.g., HEPES or Tris-HCl, pH 7.4). The final concentration of the organic solvent from the probe stock should be kept low (typically <1%) to avoid affecting the assay.

Protocol for Fluorescence Titration of Zn²⁺

This protocol determines the fluorescence response of the probe to varying concentrations of zinc.

-

Assay Preparation: Prepare a series of test tubes or a 96-well microplate.

-

Probe Addition: Add the probe working solution to each tube/well to achieve a final concentration (e.g., 10 µM).

-

Zinc Titration: Add increasing amounts of the Zn²⁺ working solution to the tubes/wells to achieve a final concentration range (e.g., 0 to 20 µM).

-

Volume Adjustment: Adjust the final volume in all tubes/wells to be identical using the assay buffer.

-

Incubation: Incubate the mixtures at room temperature for 5-15 minutes, protected from light, to allow for complex formation.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer or plate reader. Set the excitation wavelength (e.g., ~370 nm) and record the emission spectrum or the intensity at the peak emission wavelength (e.g., ~520 nm).

-

Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of Zn²⁺.

Caption: General experimental workflow for zinc quantification.

Protocol for Selectivity Analysis

This experiment evaluates the probe's response to zinc in the presence of other biologically and environmentally relevant metal ions.

-

Prepare Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺) in the same solvent as the zinc solution.

-

Assay Setup: Prepare three sets of samples in a microplate or cuvettes:

-

Set A (Probe Only): Probe solution (e.g., 10 µM) in assay buffer.

-

Set B (Probe + Other Ions): Probe solution + a high concentration (e.g., 100 µM) of each competing metal ion.

-

Set C (Competition): Probe solution + competing metal ion (e.g., 100 µM) + Zn²⁺ (e.g., 20 µM).

-

-

Incubation and Measurement: Incubate the samples as described in the titration protocol and measure the fluorescence intensity at the peak emission wavelength.

-

Data Analysis: Compare the fluorescence intensity of the samples. A highly selective probe will show a significant fluorescence increase only in the presence of Zn²⁺, with minimal change upon the addition of other ions.

Caption: Logical flow for determining the selectivity of the zinc probe.

Determination of the Limit of Detection (LOD)

The LOD can be calculated from the data obtained in the fluorescence titration experiment.

-

Measure Blank Samples: Prepare and measure the fluorescence of at least 10 blank samples (containing only the probe in assay buffer, without zinc).

-

Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.

-

Determine Slope: From the linear portion of the fluorescence titration curve (intensity vs. [Zn²⁺]), determine the slope (S).

-

Calculate LOD: Use the formula: LOD = 3σ / S .[6] This value represents the lowest concentration of Zn²⁺ that can be distinguished from the blank with a certain level of confidence.

References

- 1. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Note: Fluorescence Spectroscopy of 2-Phenylquinolin-8-ol for Cation Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent chemosensors for the detection of various metal ions.[1][2][3] The introduction of a phenyl group at the 2-position to create 2-Phenylquinolin-8-ol can enhance the photophysical properties and selectivity of the sensor. These molecules can form stable complexes with a range of cations, including Al³⁺, Zn²⁺, and Cu²⁺, leading to significant and readily detectable changes in their fluorescence emission.[1]

The primary sensing mechanism is often Chelation-Enhanced Fluorescence (CHEF).[4][5] In its free form, the this compound molecule typically exhibits weak fluorescence due to non-radiative decay processes. Upon binding with a specific metal cation, a rigid five-membered chelate ring forms, which restricts intramolecular rotations and inhibits non-radiative pathways.[1][4] This results in a significant enhancement of the fluorescence quantum yield, allowing for the sensitive and selective quantification of the target ion. The ability of 8-hydroxyquinoline derivatives to interact with metal ions also has implications in drug development, particularly in studying diseases related to metal dyshomeostasis.[1]

Signaling Pathway and Mechanism

The detection of metal cations by this compound is primarily governed by the CHEF mechanism. The process can be summarized in two states:

-

"Off" State (Low Fluorescence): The free this compound ligand in solution has rotational freedom. Upon excitation, the molecule can lose energy through non-radiative pathways like vibrations or rotations, resulting in weak fluorescence emission.

-

"On" State (High Fluorescence): When a target metal cation is introduced, it coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This chelation forms a rigid, planar complex that minimizes energy loss through non-radiative decay. Consequently, the fluorescence quantum yield increases, leading to a strong "turn-on" fluorescent signal.

Experimental Protocols

This section provides detailed protocols for using this compound as a fluorescent probe for cation detection.

Materials and Equipment

-

Chemosensor: this compound

-

Solvents: Spectroscopic grade acetonitrile (CH₃CN) and deionized water

-

Cation Salts: Perchlorate or nitrate salts of various metal cations (e.g., Al(NO₃)₃, Zn(NO₃)₂, Cu(NO₃)₂, etc.)

-

Instrumentation:

-

Fluorometer with quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Analytical Balance

-

pH Meter

-

Volumetric flasks and micropipettes

-

Protocol 1: Preparation of Stock Solutions

-

Sensor Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in spectroscopic grade acetonitrile to prepare a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.

-

Cation Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts by dissolving them in deionized water. Ensure complete dissolution.

Protocol 2: Fluorescence Titration Experiment

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) and record the emission spectrum over the desired range. The excitation wavelength should be determined from the absorption maximum of the sensor.

-

Sample Preparation: To a quartz cuvette, add 2 mL of the solvent system (e.g., CH₃CN/water, 4:1 v/v).

-

Add Sensor: Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM. Mix thoroughly.

-

Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone. This is the baseline reading.

-

Titration: Sequentially add small aliquots (e.g., 2-10 µL) of the target cation stock solution into the cuvette.

-

Equilibration and Measurement: After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes. Record the fluorescence emission spectrum.

-

Continue Titration: Repeat steps 5 and 6 until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

Protocol 3: Selectivity and Competition Study

-

Prepare Samples: Prepare a series of 10 µM sensor solutions in the chosen solvent system.

-

Add Interfering Ions: To each solution (except for the control), add a significant excess (e.g., 10 equivalents) of a potentially interfering metal ion. Record the fluorescence spectrum.

-

Add Target Ion: To the same solutions, now add the target cation (e.g., 2 equivalents). Record the fluorescence spectrum again.

-

Analysis: Compare the fluorescence response of the target cation in the absence and presence of competing ions to determine the sensor's selectivity.

Data Analysis

-

Fluorescence Enhancement: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added cation.

-

Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the calibration curve at low cation concentrations.[1]

-

Binding Constant (K): The binding constant, which indicates the affinity of the sensor for the cation, can be determined by fitting the titration data to the Benesi-Hildebrand equation.[1]

Expected Results: Quantitative Data Summary

The following table summarizes typical performance characteristics expected from an 8-hydroxyquinoline-based sensor like this compound for a responsive cation such as Al³⁺.

| Parameter | Typical Value | Description |

| Excitation Wavelength (λex) | ~370 nm | Wavelength of light used to excite the sensor-cation complex. |

| Emission Wavelength (λem) | ~510 nm | Wavelength of maximum fluorescence emission upon cation binding. |

| Stokes Shift | ~140 nm | The difference between the excitation and emission maxima. |

| Binding Stoichiometry | 1:1 or 1:2 (Sensor:Ion) | The ratio in which the sensor and cation bind. |

| Binding Constant (K) | > 10⁴ M⁻¹ | Indicates the strength of the interaction between the sensor and the cation. |

| Limit of Detection (LOD) | Low micromolar (µM) range | The lowest concentration of the cation that can be reliably detected. |

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined below.

References

Application of 2-Phenylquinolin-8-ol in Bioimaging: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-ol is a fluorescent molecular probe belonging to the 8-hydroxyquinoline (8-HQ) family of compounds. These compounds are renowned for their ability to act as chemosensors for various metal ions. The fluorescence of 8-HQ derivatives is often quenched in their free form but exhibits a significant "turn-on" response upon binding to specific metal ions. This property, primarily driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET), makes them valuable tools for bioimaging applications. Specifically, this compound and its derivatives have shown great promise in the detection and visualization of intracellular zinc ions (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in bioimaging.

Principle of Detection

The bioimaging application of this compound is based on its ability to selectively bind to target analytes, most notably Zn²⁺ ions, leading to a significant enhancement in its fluorescence intensity. In its unbound state, the fluorescence of the this compound molecule is low. Upon chelation with a metal ion like Zn²⁺, the molecule's conformation becomes more rigid, and non-radiative decay pathways are suppressed. This process, known as Chelation-Enhanced Fluorescence (CHEF), results in a "turn-on" fluorescent signal. Additionally, the binding of the metal ion can inhibit the Photoinduced Electron Transfer (PET) process, further contributing to the fluorescence enhancement. This direct correlation between the analyte concentration and fluorescence intensity allows for the qualitative and quantitative detection of the target within biological systems.

Quantitative Data Presentation

The photophysical properties of this compound and its derivatives are critical for their application in bioimaging. Below is a summary of key quantitative data for this compound and a closely related derivative, 2-(4-nitrophenyl)-4-phenylquinolin-8-ol, which serves as a reference for its performance as a zinc probe.

| Property | This compound (and its derivatives) | Reference Compound: Zinquin |

| Excitation Wavelength (λex) | ~365 nm | ~368 nm |

| Emission Wavelength (λem) | ~495 nm (for a Zn²⁺ complex of a derivative)[1] | ~490 nm |

| Quantum Yield (Φ) | Variable, significantly increases upon Zn²⁺ binding | Not explicitly stated for the Zn²⁺-bound form |

| Molar Extinction Coefficient (ε) | Not explicitly stated | Not explicitly stated |

| Detection Limit for Zn²⁺ | 0.072 µM (for a related quinoline-based probe)[2] | Not explicitly stated |

| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 and 2:1 reported for 8-HQ derivatives | 1:1 and 2:1[3] |

| Response Time | < 3 seconds (for a related quinoline-based probe)[2] | Not explicitly stated |

Note: Specific photophysical data for this compound is limited in the reviewed literature. The data for the derivative and the related probe are provided as a reference for expected performance. Researchers are encouraged to characterize the specific probe used in their experimental setup.

Experimental Protocols

I. Synthesis of this compound

The synthesis of 2-phenylquinoline derivatives can be achieved through various methods, with the Friedländer annulation being a common approach. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

-

2-Amino-3-hydroxybenzaldehyde

-

Acetophenone

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

-

Add a catalytic amount of potassium hydroxide to the solution.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Live-Cell Imaging of Intracellular Zinc

This protocol provides a general guideline for using this compound as a fluorescent probe for imaging labile zinc in cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Cultured cells (e.g., HeLa, PC12) grown on glass-bottom dishes or coverslips

-

Cell culture medium (e.g., DMEM, RPMI 1640)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Zinc sulfate (ZnSO₄) solution (for positive control)

-

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (a zinc chelator, for negative control)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter)

Procedure:

A. Cell Preparation:

-

Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-80% confluency on the day of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

B. Probe Loading:

-

Prepare a fresh working solution of this compound in pre-warmed imaging buffer (e.g., HBSS) at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash them once with pre-warmed imaging buffer.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

C. Imaging:

-

After incubation, wash the cells twice with pre-warmed imaging buffer to remove the excess probe.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect the emission around 495 nm.

-

Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

D. Controls:

-

Positive Control (High Zinc): To confirm the probe's response to zinc, treat the cells with a solution of 50-100 µM ZnSO₄ for 5-10 minutes after probe loading and washing. A significant increase in fluorescence intensity should be observed.

-

Negative Control (Low Zinc): To determine the basal fluorescence, treat the cells with a zinc chelator such as 10-20 µM TPEN for 10-15 minutes before or after probe loading. A decrease in fluorescence intensity should be observed.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).

Caption: Mechanism of "Turn-On" Fluorescence of this compound upon Zinc Binding.

Caption: Step-by-step workflow for live-cell imaging using this compound.

Caption: Relationship between the main experiment and the positive and negative controls.

References

Application Notes: 2-Phenylquinolin-8-ol for Intracellular Ion Mapping

Application Notes and Protocols for 2-Phenylquinolin-8-ol Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of 2-phenylquinolin-8-ol derivatives, detailing their mechanism of action, protocols for experimental evaluation, and a summary of their cytotoxic potential.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Among these, this compound and its derivatives have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, making them a subject of intensive research.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various this compound and related quinoline derivatives against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12[1] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h)[1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 5.3[2] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Caco-2 (Colon) | 17.0[2] |

| 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa (Cervical) | 35.1 (apoptosis %)[3] |

| 6-Nitro-2-p-tolylquinolin-4(1H)-one | HeLa (Cervical) | 41.8 (apoptosis %)[3] |

| 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | 54.4 (apoptosis %)[3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified[3] |

Mechanism of Action: Induction of Apoptosis

This compound derivatives primarily exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. Two key signaling pathways are often implicated in the pro-apoptotic effects of these compounds: the PI3K/Akt pathway and the Bcl-2 family of proteins.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis. This compound derivatives have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis.

Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. This compound derivatives can modulate the expression of these proteins, shifting the balance towards apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anticancer activity of this compound derivatives.

Synthesis of this compound Derivatives (General Protocol via Friedländer Annulation)

The Friedländer annulation is a widely used method for the synthesis of quinolines. This protocol provides a general procedure for the synthesis of this compound derivatives.

Materials:

-

2-Amino-3-hydroxybenzaldehyde

-

Substituted acetophenone (e.g., acetophenone for this compound)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or other suitable solvent

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) and the substituted acetophenone (1.1 equivalents) in ethanol.

-

Base Addition: Add a solution of potassium hydroxide (2-3 equivalents) in ethanol dropwise to the reaction mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid until it reaches a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield the pure 2-arylquinolin-8-ol derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound derivatives (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-